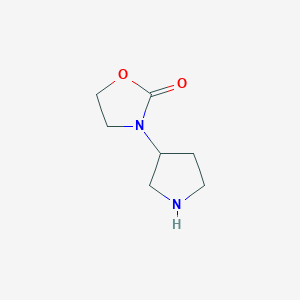

![molecular formula C23H19ClN2O3 B2667449 2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922081-75-2](/img/structure/B2667449.png)

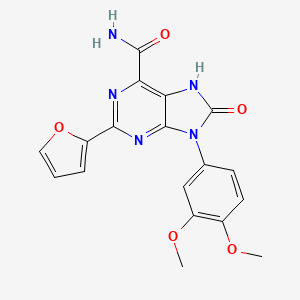

2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is not intended for human or veterinary use, but for research purposes. The molecular formula is C23H19ClN2O3 and the molecular weight is 406.87.

Chemical Reactions Analysis

The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may interact with this receptor in the body, potentially leading to various physiological effects.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Novel derivatives of related compounds have been synthesized to explore their potential in various applications. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was achieved through a convenient method, showing the potential for diverse chemical applications and further pharmacological exploration (P. Yu et al., 2014). Similarly, benzothiazolinone acetamide analogs have been studied for their spectroscopic and quantum mechanical properties, indicating their potential as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency and non-linear optical activity (Y. Mary et al., 2020).

Pharmacological Potential

Derivatives bearing the dibenzo[b,f][1,4]oxazepin structure have been explored for their antitumor and antiallergic activities. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed significant anticancer activity against certain cancer cell lines, highlighting the potential for the development of new anticancer agents (L. Yurttaş et al., 2015). Another research demonstrated the synthesis of dibenz[b,e]oxepin derivatives as orally active antiallergic agents, providing a basis for developing new therapeutic agents for allergy treatment (E. Ohshima et al., 1992).

Catalytic and Synthetic Applications

The catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines has been utilized to synthesize chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, illustrating the compound's utility in synthetic chemistry for producing chiral molecules with high yields and enantioselectivities (L. D. Munck et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3/c1-2-26-19-5-3-4-6-21(19)29-20-12-11-17(14-18(20)23(26)28)25-22(27)13-15-7-9-16(24)10-8-15/h3-12,14H,2,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWGZNRNCCHBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

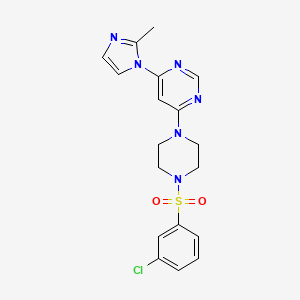

![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2667369.png)

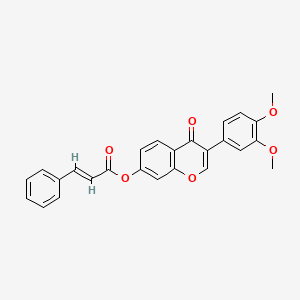

![methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2667376.png)

![[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2667378.png)

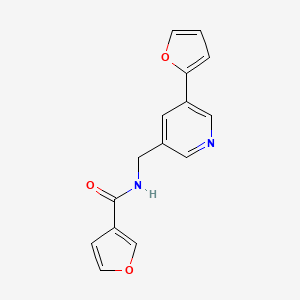

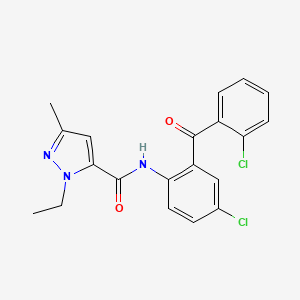

![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)

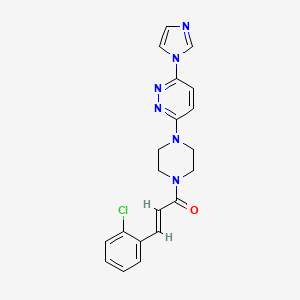

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)